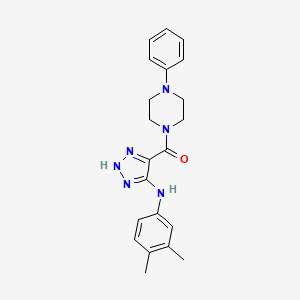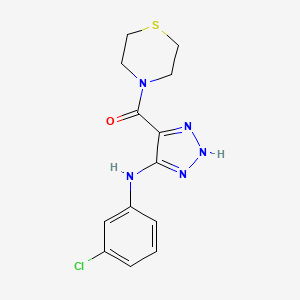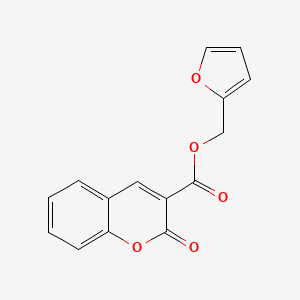![molecular formula C20H23NO6 B6483729 {[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 1291841-70-7](/img/structure/B6483729.png)
{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate ester, which is an organic compound derived from carbamic acid . Carbamates are widely used in agriculture as pesticides and also have applications in medicine . The compound also contains a trimethoxybenzoate group, which is a benzoate ester with three methoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The carbamate group would contribute a carbonyl (C=O) and an amine (NH2) group, while the trimethoxybenzoate group would contribute a carboxylate (COO-) and three methoxy (OCH3) groups .Chemical Reactions Analysis
Carbamates are known to hydrolyze in the presence of water, breaking down into carbon dioxide and the corresponding amine . The trimethoxybenzoate group could potentially undergo reactions typical of esters, such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Carbamates generally have moderate to high water solubility and are stable under normal temperatures and pressures . The presence of the trimethoxybenzoate group could potentially increase the compound’s lipophilicity .Applications De Recherche Scientifique
{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a reagent in the synthesis of drugs. It has also been used as a model compound to study the interactions between drugs and their targets in the body.
Mécanisme D'action
The exact mechanism of action of {[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is still being studied, but it is believed to work by binding to certain enzymes or receptors in the body, which then triggers a cascade of biochemical reactions. It has been shown to inhibit certain enzymes, such as cyclooxygenase, which is involved in inflammation. It has also been shown to activate certain receptors, such as the adenosine receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in inflammation. It has also been shown to activate the adenosine receptor, which is involved in the regulation of blood pressure. In addition, it has been shown to have antioxidant and anti-cancer properties, as well as to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments. It is easy to synthesize and has high yields. It is also relatively stable and has a wide range of applications. However, there are some limitations to its use in lab experiments. It is expensive and can be difficult to obtain in large quantities. It is also toxic and should be handled with care.
Orientations Futures
The potential future directions for research on {[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate are numerous. Further research could be done on its mechanism of action and its biochemical and physiological effects. It could also be studied in more detail to determine its potential therapeutic applications. Additionally, research could be done on its use as a catalyst in organic reactions and its potential applications in drug synthesis. Finally, more research could be done on its stability and how to make it more stable for use in lab experiments.
Méthodes De Synthèse
{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can be synthesized in a two-step process. The first step involves the reaction of 3-methylphenylmethylcarbamoyl chloride with trimethoxybenzene in the presence of a base such as pyridine to form the desired compound. The second step is the esterification of the compound with methanol in the presence of an acid catalyst such as sulfuric acid. This two-step process is simple and efficient and produces a pure compound with high yields.
Propriétés
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-13-6-5-7-14(8-13)11-21-18(22)12-27-20(23)15-9-16(24-2)19(26-4)17(10-15)25-3/h5-10H,11-12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRQQWWDNEQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483657.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483663.png)
![5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483677.png)
![5-[(4-chlorophenyl)amino]-N-[(3-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483688.png)
![5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483690.png)
![5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483694.png)
![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)
![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)
![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)



![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6483732.png)